molecular formula C24H27N3O3 B3010392 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide CAS No. 1421458-51-6

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide

Cat. No.: B3010392
CAS No.: 1421458-51-6
M. Wt: 405.498
InChI Key: WAASPALSBQWUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide is a synthetic organic compound. It features a benzofuran moiety, an imidazole ring, and an acetamide group, which suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide likely involves multiple steps:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Attachment of the Imidazole Ring: This step may involve the use of imidazole and alkylation reactions to introduce the imidazole ring onto the benzofuran structure.

    Formation of the Acetamide Group: This can be done through acylation reactions, where an acyl chloride or anhydride reacts with an amine group.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This may involve continuous flow reactors, high-pressure conditions, and the use of catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions could target the imidazole ring or the acetamide group.

    Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

It may have potential as a bioactive molecule, interacting with biological targets such as enzymes or receptors.

Medicine

If the compound exhibits pharmacological activity, it could be investigated as a potential therapeutic agent for various diseases.

Industry

The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved would be determined by the nature of these interactions.

Comparison with Similar Compounds

Similar Compounds

    2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide: could be compared with other benzofuran derivatives, imidazole-containing compounds, and acetamide derivatives.

Uniqueness

The unique combination of the benzofuran, imidazole, and acetamide groups in this compound may confer distinct chemical and biological properties, making it a valuable subject for further research.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[3-(2-phenylimidazol-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-24(2)16-19-10-6-11-20(22(19)30-24)29-17-21(28)25-12-7-14-27-15-13-26-23(27)18-8-4-3-5-9-18/h3-6,8-11,13,15H,7,12,14,16-17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAASPALSBQWUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCCN3C=CN=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.